molecular formula C8H9BrO2S B1374604 2-Bromo-1-methyl-4-(methylsulfonyl)benzene CAS No. 702672-96-6

2-Bromo-1-methyl-4-(methylsulfonyl)benzene

Cat. No. B1374604
M. Wt: 249.13 g/mol
InChI Key: AIRSBUZFXFIKHJ-UHFFFAOYSA-N
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Description

“2-Bromo-1-methyl-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C8H9BrO2S . It has an average mass of 249.125 Da and a monoisotopic mass of 247.950653 Da .


Synthesis Analysis

The synthesis of “2-Bromo-1-methyl-4-(methylsulfonyl)benzene” can be achieved through a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide . Another method involves the reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-methyl-4-(methylsulfonyl)benzene” is represented by the formula C8H9BrO2S . More details about its structure can be found on various chemical databases .


Chemical Reactions Analysis

“2-Bromo-1-methyl-4-(methylsulfonyl)benzene” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .

Scientific Research Applications

  • Synthesis of Biaryl Methyl Sulfones

    • Application: Biaryl methyl sulfones are used in various chemical reactions .
    • Method: The synthesis involves the reaction of 4-Bromophenyl methyl sulfone with appropriate aryl compounds .
    • Results: The product is a biaryl methyl sulfone, which can be used in further reactions .
  • Synthesis of 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide

    • Application: This compound could potentially be used in the development of new pharmaceuticals .
    • Method: The synthesis involves the reaction of 4-Bromophenyl methyl sulfone with 5-thiothiophene-2-sulfonamide .
    • Results: The product is 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide .
  • Synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz)

    • Application: This compound could be used as a building block in the synthesis of more complex organic compounds .
    • Method: The synthesis involves the reaction of 4-Bromophenyl methyl sulfone with an appropriate pyrazole derivative .
    • Results: The product is 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole .
  • Synthesis of DuP 697

    • Application: DuP 697 is a COX-2 inhibitor and could potentially be used in the treatment of inflammation and pain .
    • Method: The synthesis involves the reaction of 4-Bromophenyl methyl sulfone with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .
    • Results: The product is DuP 697 .
  • Synthesis of Biaryl Methyl Sulfones

    • Application: Biaryl methyl sulfones are used in various chemical reactions .
    • Method: The synthesis involves the reaction of 4-Bromophenyl methyl sulfone with appropriate aryl compounds .
    • Results: The product is a biaryl methyl sulfone, which can be used in further reactions .
  • Synthesis of 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide

    • Application: This compound could potentially be used in the development of new pharmaceuticals .
    • Method: The synthesis involves the reaction of 4-Bromophenyl methyl sulfone with 5-thiothiophene-2-sulfonamide .
    • Results: The product is 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide .
  • Synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz)

    • Application: This compound could be used as a building block in the synthesis of more complex organic compounds .
    • Method: The synthesis involves the reaction of 4-Bromophenyl methyl sulfone with an appropriate pyrazole derivative .
    • Results: The product is 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole .
  • Synthesis of DuP 697

    • Application: DuP 697 is a COX-2 inhibitor and could potentially be used in the treatment of inflammation and pain .
    • Method: The synthesis involves the reaction of 4-Bromophenyl methyl sulfone with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .
    • Results: The product is DuP 697 .

Safety And Hazards

The safety information for “2-Bromo-1-methyl-4-(methylsulfonyl)benzene” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

As for future directions, “2-Bromo-1-methyl-4-(methylsulfonyl)benzene” is currently used for research purposes only . Its potential applications in various fields are subject to ongoing research.

properties

IUPAC Name

2-bromo-1-methyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRSBUZFXFIKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682096
Record name 2-Bromo-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methyl-4-(methylsulfonyl)benzene

CAS RN

702672-96-6
Record name 2-Bromo-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of elemental iron (67 mg, 1.2 mmol) in Br2 (2.05 mL, 39.9 mmol) was added 4-methanesulfonyl-1-methyl-benzene (340 mg, 2.0 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hrs. TLC (petroleum ether:EtOAc 3:1) indicated the reaction was completed. Then the mixture was poured into an ice-cold aqueous Na2S2SO3 (1M, 10 mL) and extracted with EtOAc (20 mL×3), washed with brine (10 mL×3), dried over sodium sulfate, concentrated in vacuum, and the residue was purified by a Biotage silica gel cartridge (petroleum ether/EtOAc 3:1, Rf˜0.6) to give the title compound (300 mg, 80%) as a white solid.
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.05 mL
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
reactant
Reaction Step Two
Name
Quantity
67 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
ice
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

To a suspension of iron powder (0.0669 g, 1.20 mmol) in bromine (2.05 mL, 39.9 mmol) at 0° C. was added methyl p-tolyl sulfone (0.340 g, 2.00 mmol). The reaction was warmed up to RT and stirred for 2 h. The mixture was poured into an ice-cold 1 M solution of sodium thiosulfate and ethyl acetate. The layers were separated and the aqueous layer was extracted with ethyl acetate (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 545 mg of crude material. The crude material was purified by column chromatography (3/1 Hex/ethyl acetate to 1/1 ethyl acetate/hexanes) to give 374 mg of 2-bromo-1-methyl-4-(methylsulfonyl)benzene as a white solid. ES+=251.0 (M+H)
Quantity
0.34 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.05 mL
Type
reactant
Reaction Step Three
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Quantity
0.0669 g
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Single Crystal - researchgate.net
The single crystal X-ray diffraction studies were carried out on a Bruker Kappa Photon CMOS CCD diffractometer equipped with Mo K α radiation (λ= 0.71073 Å). Crystals of the subject …
Number of citations: 2 www.researchgate.net
JN Akester - 2017 - open.uct.ac.za
Tuberculosis (TB) is a communicable disease caused by an infectious bacterial pathogen called Mycobacterium tuberculosis (Mtb), which is acquired through the inhalation of bacilli-…
Number of citations: 0 open.uct.ac.za

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